molecular formula C10H11NO4 B1441477 Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 37704-45-3

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No. B1441477
CAS RN: 37704-45-3
M. Wt: 209.2 g/mol
InChI Key: FFBGMQGVKHQEEK-UHFFFAOYSA-N
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Description

“Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate” is a chemical compound with the CAS Number: 37704-45-3. Its molecular weight is 209.2 .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate”. The InChI code for this compound is "1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h2-5H2,1H3" .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Pharmacological Research

This compound has potential applications in pharmacological research due to its structural similarity to compounds that interact with cannabinoid receptors . It could be used to synthesize analogs that act as ligands for the cannabinoid type 2 receptor (CB2), which are of interest for their therapeutic potential in treating diseases like osteoarthritis .

Chemical Synthesis

As a reactant in chemical synthesis, this compound can be utilized to create a variety of heterocyclic compounds. Its reactivity could be explored in reactions such as the Vilsmeier reaction, which is used to form carbon-carbon bonds in the synthesis of conjugated carbocycles and heterocycles .

Biological Studies

Indole derivatives, to which this compound is related, have shown diverse biological activities. They can be used in studies to understand biological processes or as a starting point for the development of drugs with pharmacological activity .

Agricultural Chemistry

The structure of this compound suggests that it could be modified to create derivatives that mimic plant hormones like indole-3-acetic acid. These derivatives could be used to study plant growth and development or as agricultural chemicals to enhance crop yields .

Safety and Toxicology

Given its chemical properties, this compound can be used in safety and toxicology studies to understand its effects on biological systems. Its hazard statements and precautionary statements provide a basis for assessing its potential risks and safe handling procedures .

Mechanism of Action

The mechanism of action of this compound is not available in the search results .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h5,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBGMQGVKHQEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715926
Record name Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37704-45-3
Record name Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (0.5 mL, 3.6 mmol) was added to a mixture of dimethyl 1,3-acetonedicarboxylate (16.3 mL, 111 mmol) and 5-methoxy-3,4-dihydro-2H-pyrrole (10 g, 101 mmol), and the reaction stirred for 72 h. The white solid was collected by filtration, rinsed with ether, and dried under vacuum to give 15.8 g (75%) of compound 1a. 1H NMR (400 MHz, DMSO-d6): δ 11.11 (s, 1H), 5.54 (s, 1H), 3.94 (t, 2H, J=7.6 Hz), 3.80 (s, 3H), 3.36 (t, 2H, J=7.6 Hz), 2.02-2.11 (m, 2H). MS (ES) [m+H] calc'd for C10H11NO4, 210. found 210.
Quantity
16.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

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